2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
Description
2-((3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a chromen-4-one derivative featuring a bromophenoxy substituent at position 3, a methyl group at position 2, and an acetonitrile moiety at position 7. The compound’s molecular formula is C₁₈H₁₃BrNO₄, with a molecular weight of approximately 404.22 g/mol (calculated). The acetonitrile group at position 7 enhances polarity and serves as a functional handle for further chemical modifications, such as hydrolysis to carboxylic acids or conversion to amides.
Synthesis typically involves nucleophilic substitution under basic conditions. For instance, analogous compounds are prepared by reacting hydroxycoumarin derivatives with chloroacetonitrile in the presence of potassium carbonate, followed by reflux in acetone or acetonitrile .
Properties
IUPAC Name |
2-[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO4/c1-11-18(24-15-5-3-2-4-14(15)19)17(21)13-7-6-12(22-9-8-20)10-16(13)23-11/h2-7,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVRULMFLSYQRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)OC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the cyclization of ortho-hydroxyacetophenone derivatives using hypervalent iodine reagents . The bromophenoxy group can be introduced through a nucleophilic substitution reaction using 2-bromophenol and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, such as palladium nanoparticles, and optimizing reaction parameters like temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form hydroxyl derivatives.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and various substituted chromenone compounds .
Scientific Research Applications
2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and receptors, potentially inhibiting their activity. The chromenone core can participate in redox reactions, affecting cellular pathways and signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromen-4-one derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of structurally related compounds (Table 1) and their key features:
Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives
Key Insights
Acetonitrile vs. Carboxylic Acid/Amide: The nitrile group in the target compound offers a reactive site for further transformations, whereas carboxylic acids (e.g., ) or amides (e.g., ) improve aqueous solubility and biocompatibility . Electron-Donating Groups: Methoxy substituents (e.g., ) enhance solubility and metabolic stability by reducing oxidative degradation .
Synthetic Pathways :
- Most derivatives are synthesized via nucleophilic aromatic substitution or alkylation. For example, and highlight the use of K₂CO₃ as a base and reflux conditions in polar aprotic solvents .
- The trifluoromethyl group in ’s compound likely requires specialized fluorination reagents or precursors, increasing synthetic complexity .
Biological and Industrial Relevance :
Biological Activity
The compound 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a derivative of chromenone, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes:
- A bromophenoxy group.
- A chromenone core (4-oxo-4H-chromen).
- An acetonitrile moiety.
This unique arrangement contributes to its potential biological effects, including enzyme inhibition and cytotoxicity against cancer cells.
Biological Activity Overview
Research indicates that compounds similar to 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile exhibit various biological activities:
- Anticancer Activity :
- Enzyme Inhibition :
- Antioxidant Activity :
The biological activity of 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is attributed to its interaction with various molecular targets:
- Protein-Ligand Interactions : Molecular docking studies indicate that the compound can form hydrogen and halogen bonds with target proteins, enhancing its binding affinity and biological effects .
- Signal Transduction Modulation : The bromophenoxy group may influence cellular signaling pathways, leading to altered gene expression and metabolic processes .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 1 | 3b | COX Inhibition | 15.2 μM |
| 2 | 3e | LOX Inhibition | 18.1 μM |
| 3 | 2b | Cytotoxicity (MCF-7) | < 10 μM |
These findings illustrate the potential of bromophenoxy-substituted chromenones in therapeutic applications, particularly in oncology and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
